molecular formula C11H14O2 B1270133 5-tert-Butyl-2-hydroxybenzaldehyde CAS No. 2725-53-3

5-tert-Butyl-2-hydroxybenzaldehyde

Cat. No.: B1270133
CAS No.: 2725-53-3
M. Wt: 178.23 g/mol
InChI Key: ZVCQQLGWGRTXGC-UHFFFAOYSA-N
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Preparation Methods

Reimer-Tiemann Reaction

Traditional Reimer-Tiemann Synthesis

The Reimer-Tiemann reaction is the most widely documented method for synthesizing 5-tert-butyl-2-hydroxybenzaldehyde. This electrophilic formylation involves 4-tert-butylphenol, chloroform, and a strong base (typically NaOH or KOH). The mechanism proceeds via the generation of dichlorocarbene, which reacts with the phenol to form the ortho-substituted aldehyde.

Procedure :

  • Reactants : 4-tert-butylphenol (15 g), NaOH (60 g), chloroform (30 mL).
  • Conditions : Aqueous NaOH is heated to 60–65°C, followed by gradual addition of chloroform. The mixture is refluxed for 1 hour, yielding a liquid layer containing the product.
  • Workup : The crude product is isolated via suction filtration and purified through solvent extraction.
  • Yield : 35–40% (based on chloroform).

Limitations :

  • Prolonged reaction times (hours to days).
  • Competing para-substitution, requiring careful pH and temperature control.

High-Pressure Modified Reimer-Tiemann Reaction

A patented modification (US4324922A) accelerates the reaction by employing elevated temperatures (70–105°C) and pressure . This reduces reaction times to 15–60 minutes while maintaining yields comparable to traditional methods.

Optimized Parameters :

Parameter Traditional Modified
Temperature 60–65°C 70–105°C
Pressure Atmospheric Elevated
Time 1–24 hours 15–60 minutes
Yield 35–40% 35–40%

Advantages :

  • Scalability for industrial production.
  • Reduced energy consumption due to shorter durations.

Duff Reaction

Traditional Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as a formylating agent in acetic acid. While less common than Reimer-Tiemann, it offers regioselective ortho-formylation.

Procedure :

  • Reactants : 4-tert-butylphenol, HMTA, acetic acid.
  • Conditions : Reflux in acetic acid (1–5 hours), followed by hydrolysis with HCl.
  • Yield : 15–20% (unmodified).

Challenges :

  • Low yields due to incomplete conversion.
  • Byproduct formation requiring chromatographic purification.

Modified Duff Reaction with Trimethylsilyl Chloride

Incorporating trimethylsilyl chloride (TMSCl) as a catalyst enhances yields by stabilizing intermediates and suppressing side reactions.

Optimized Protocol :

  • Additive : TMSCl (1.1 equivalents).
  • Yield : 65–74% (vs. 15–20% without TMSCl).
  • Purity : >95% by NMR.

Mechanistic Insight :
TMSCl likely activates HMTA, facilitating electrophilic attack on the phenol ring.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize efficiency through continuous flow systems , which improve mixing and heat transfer.

Key Features :

  • Residence Time : <30 minutes.
  • Solvent Recovery : Integrated distillation units minimize waste.
  • Output : Multi-kilogram batches with >90% purity.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost Efficiency
Traditional Reimer 35–40 1–24 hours Moderate High
Modified Reimer 35–40 15–60 min High Moderate
Traditional Duff 15–20 1–5 hours Low Low
Modified Duff 65–74 1–3 hours Moderate Moderate

Emerging Methodologies

Bromination Followed by Hydrolysis

While primarily used for derivatives (e.g., 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde), bromination of the parent aldehyde with liquid bromine in acetic acid offers a route to functionalized intermediates.

Conditions :

  • Reactants : 5-tert-butyl-2-hydroxybenzaldehyde, Br₂ (1.2 equivalents).
  • Yield : 83%.

Chemical Reactions Analysis

5-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Ligands

One of the primary applications of 5-tert-butyl-2-hydroxybenzaldehyde is in the synthesis of various organic ligands. These ligands are crucial for forming metal complexes that exhibit catalytic properties. Notable examples include:

  • Schiff Base Ligands : The compound can undergo condensation reactions with amines to form Schiff base ligands, which are essential in coordination chemistry and catalysis .
  • Porphyrazine Complexes : It is utilized in synthesizing porphyrazine derivatives, which have applications in photodynamic therapy and as dyes .

Catalytic Applications

This compound has been shown to play a significant role in catalysis:

  • Metal Complex Formation : The compound is involved in creating metal complexes such as manganese(III)-salen and nickel complexes. These complexes exhibit significant catalytic activity in various organic transformations .
  • Transmetalation Studies : Research indicates that this compound can facilitate transmetalation processes, enhancing the solubility and reactivity of metal complexes in different solvents .

Antibacterial Properties

Research has demonstrated that this compound exhibits antibacterial activity against several strains of bacteria. It has been tested against both Gram-positive and Gram-negative bacteria, showing moderate to significant efficacy. The minimum inhibitory concentrations (MICs) vary depending on the bacterial species tested.

Case Studies

Several studies highlight the diverse applications of this compound:

  • Synthesis of Metal Complexes :
    • A study reported the use of this compound in synthesizing manganese(III)-salen complexes that display catalytic properties useful in organic transformations.
    • Another study focused on nickel complexes derived from this compound, which exhibited significant biological activities, including antimicrobial properties.
  • Nanotechnology Applications :
    • The compound's phenolic structure has been leveraged in nanotechnology for creating nanomaterials with applications in biosensing and drug delivery systems .
  • Environmental Applications :
    • Research indicates its potential use in developing composite adsorbents for detecting and removing heavy metals from wastewater, showcasing its utility in environmental remediation efforts .

Summary of Findings

Application AreaObservations
Synthesis of LigandsKey role in forming Schiff base ligands for metal complexation
Catalytic ActivityInvolved in creating efficient catalysts for organic reactions
Antibacterial ActivityEffective against multiple bacterial strains with varying MICs
NanotechnologyUtilized for engineering nanomaterials for biomedical applications
Environmental RemediationPotential use in adsorbents for heavy metal detection and removal

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-hydroxybenzaldehyde primarily involves its ability to form stable complexes with metal ions. This property is exploited in catalysis, where the compound acts as a ligand, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

Biological Activity

5-tert-Butyl-2-hydroxybenzaldehyde, also known as 5-tert-butylsalicylaldehyde, is a compound of significant interest due to its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}O2_2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 2725-53-3
  • Boiling Point : 251-252 °C
  • Density : 1.039 g/mL at 25 °C
  • Solubility : Soluble in DMSO and methanol .

Biological Activities

This compound exhibits several notable biological activities:

Antibacterial Activity

Research indicates that this compound possesses antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antibacterial therapies. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Antifungal and Anticancer Properties

The compound has also been investigated for its antifungal and anticancer activities. Studies suggest that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves the formation of Schiff bases, which play a crucial role in biological processes and can enhance the compound's therapeutic potential .

Synthesis and Derivatives

This compound serves as a precursor for various organic ligands and complexes. Its derivatives have been synthesized for applications in catalysis and as potential pharmaceuticals. For example, it is used in the synthesis of chiral Schiff base ligands that facilitate enantioselective reactions .

Table 1: Synthesis of Derivatives

Compound NameSynthesis MethodYield (%)
This compound thiosemicarbazoneReaction with thiosemicarbazone94
Schiff base with (E)-tert-butyl (2-aminoethyl)carbamateCondensation reaction at elevated temperature90
Mn(III)-salen complexCoordination with manganese(III) saltsVaried

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various salicylaldehyde derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, indicating its potential utility in developing new antibacterial agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound derivatives showed promising results against human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 25 µM, suggesting that modifications to the structure could enhance its potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-tert-Butyl-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves condensation reactions using substituted phenols and aldehydes. For example, this compound can be synthesized via Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include:

  • Temperature : 80–100°C to ensure reactivity without decomposition.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility.
  • Stoichiometry : A 1:1.2 molar ratio of 2-hydroxybenzaldehyde to tert-butyl chloride maximizes yield (~70–75%) .
    Recrystallization from methanol or ethanol is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (O–H stretch at ~3200 cm⁻¹) and aldehyde (C=O stretch at ~1680 cm⁻¹) groups. Compare with reference spectra for structural confirmation .
  • NMR : ¹H NMR shows a singlet for the tert-butyl group (δ 1.3 ppm) and a deshielded aldehyde proton (δ ~10 ppm). ¹³C NMR confirms the aldehyde carbon at δ ~190 ppm .
  • Elemental Analysis : Validates molecular formula (C₁₁H₁₄O₂) with <0.3% deviation .

Q. How can researchers optimize purification of this compound?

  • Methodological Answer :

  • Recrystallization : Use methanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) for high-purity isolation (>95%) .
  • Melting Point Analysis : Verify purity (reported mp: 98–100°C) .

Advanced Research Questions

Q. How does this compound serve as a ligand in metal complexes, and what experimental design considerations apply?

  • Methodological Answer : The compound’s hydroxyl and aldehyde groups enable chelation with transition metals (e.g., Cu²⁺, Ln³⁺). For luminescent complexes:

  • Stoichiometry : Use a 2:1 ligand-to-metal ratio to avoid steric hindrance from the tert-butyl group .
  • Solvent Choice : Ethanol or acetonitrile prevents ligand decomposition during reflux.
  • Characterization : X-ray crystallography confirms coordination geometry, while luminescence assays (e.g., excitation at 350 nm) evaluate photophysical properties .

Q. What thermodynamic properties of this compound are critical for stability studies?

  • Methodological Answer :

  • Sublimation Enthalpy (ΔsubH) : Measured via calorimetry (reported ΔsubH = 89.2 kJ/mol at 298 K). This property is vital for assessing volatility in high-temperature applications .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 220°C, indicating suitability for reactions below this threshold .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodological Answer : Conflicting solubility values (e.g., in ethanol vs. DMSO) may arise from impurities or measurement techniques. To resolve discrepancies:

  • Standardize Protocols : Use saturated solutions filtered at 25°C.
  • Cross-Validate : Compare UV-Vis absorbance (λmax ~280 nm) across solvents to confirm solubility .
  • Replicate Experiments : Publish detailed solvent preparation steps to ensure reproducibility .

Properties

IUPAC Name

5-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCQQLGWGRTXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363063
Record name 5-tert-Butylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2725-53-3
Record name 5-tert-Butylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TERT-BUTYLSALICYLALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold stirred mixture of o-anisaldehyde (50 ml, 326 mmol) and tert-butylchloride (80 ml, 735 mmol) was added aluminum chloride (40 g, 300 mmol). The reaction mixture became thick. Dry dichloromethane (100 ml) and aluminum chloride (60 g, 450 mmol) were added carefully with cooling. Once the reaction became less vigorous the reaction mixture was stirred at room temperature for 2.25 h. Ice (50 g) and subsequently ice-cold water (100 ml) were added carefully and the mixture was left to stir for 20 min. water (250 ml) and ether (550 ml) were added. The aqueous layer was removed and the organic layer was washed with water (3×250 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by distillation under reduced pressure and the fraction (b.p. 80°-86° C., 0.55-0.65 mm Hg) collected to yield (6) as a colourless oil (23.4 g, 40%). Preparation of 2-methoxy-5-tert-butylbenzaldehyde (5) To a solution of (6) (5.01 g, 28.1 mmol) in dry DMF (25 ml) was added a solution of tetra-n-butylammonium hydroxide in methanol (1.0M, 28.5 ml, 28.5 mmol). Methyl iodide (25 ml, 399 mmol) was added and the solution was stirred ac reflux for 1.5 h and then allowed to cool. Ether (250 ml) and water (250 ml) were added. The aqueous layer was removed and the organic layer was washed with water (3×250 ml), brine (250 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography over silica (dichloromethane/petroleum ether [60/80]; 4:1) to yield a colourless oil of (5) (4.36 g, 81%); δH (CDCl3) 1.29 (9 H, s, tert-butyl), 3.88 (3 H, s, OCH3), 6.95 (1 H, d, J=8.8 Hz, H3), 7.56 (1 H, dd, J=8.8, 2,7 Hz, H4), 7.83 (1 H, d, J=2.7 Hz, H6), and 10.44 (1 H, s, CHO).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
60 g
Type
reactant
Reaction Step Five
[Compound]
Name
Ice
Quantity
50 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Yield
40%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-tert-Butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde

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